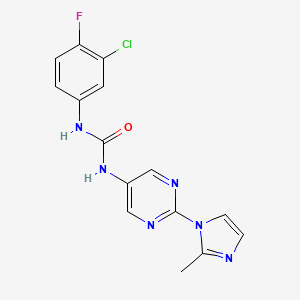

![molecular formula C17H11Cl2NO2 B2428341 2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 946386-19-2](/img/structure/B2428341.png)

2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione (DCI) is a small molecule that has been studied extensively for its potential applications in scientific research. DCI is a heterocyclic compound that belongs to the class of indene derivatives, which are a group of compounds with a wide range of biological activities. DCI is a relatively new compound, and its synthesis and biological activities are still being investigated.

Aplicaciones Científicas De Investigación

Molecular Structure and Vibrational Analysis

The molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione have been studied using density functional theory calculations. The derivative is noted for its anticoagulant properties, with the study providing insights into its reactive and polar nature compared to its parent compound, 2,3-dihydro-1H-indene. The research offers an understanding of the compound's equilibrium geometries, harmonic frequencies, and molecular electrostatic potential surface, contributing to its potential applications in scientific research (Prasad et al., 2010).

Synthesis Methods

Advanced synthesis methods of derivatives related to 1H-indene-1,3(2H)-dione have been developed, such as ultrasound-assisted synthesis. This method presents an efficient approach to synthesizing derivatives, offering advantages like the use of inexpensive catalysts, easy work-up, and environmentally benign solvents. These advancements in synthesis methods contribute to the broader application of the compound in various fields of scientific research (Ghahremanzadeh et al., 2011).

Photophysical Properties

Studies have been conducted on derivatives of 1H-indene-1,3(2H)-dione to explore their photophysical properties. For instance, research on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics reveals the compound's potential in fluorescence imaging and its responsive fluorescent properties in solid state under various stimuli. Such insights open avenues for the application of these compounds in material sciences and biological imaging (Lei et al., 2016).

Antiviral and Enzyme Inhibition

The synthesis of 2-arylidene indan-1,3-diones and their evaluation as inhibitors of the NS2B-NS3 protease of the West Nile Virus (WNV) demonstrate the biological relevance of these compounds. The study highlights the inhibitory activity of certain hydroxylated derivatives on the enzyme, providing a foundation for further research into the therapeutic applications of 1H-indene-1,3(2H)-dione derivatives in treating viral infections (Oliveira et al., 2018).

Crystallographic Insights

Research focusing on the crystal structure of related compounds, like 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione, provides valuable information on the molecular arrangement and intermolecular interactions. Such data are crucial for understanding the compound's physical properties and potential applications in material science (Poorheravi et al., 2007).

Propiedades

IUPAC Name |

2-[N-(3,5-dichlorophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-9(20-12-7-10(18)6-11(19)8-12)15-16(21)13-4-2-3-5-14(13)17(15)22/h2-8,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICSVGNFBNVSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC(=CC(=C1)Cl)Cl)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2428259.png)

![4-Methoxy-3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428267.png)

![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2428268.png)

![2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2428271.png)

![7-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428273.png)

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2428278.png)

![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)